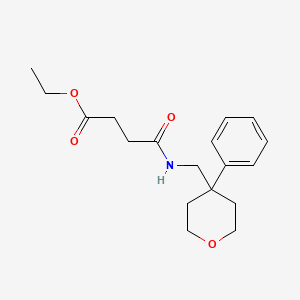

ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate

Description

Ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate is a structurally complex ester derivative featuring a tetrahydropyran ring substituted with a phenyl group, an amino linker, and a 4-oxobutanoate moiety. Its structural complexity may render it suitable for pharmaceutical or agrochemical research, particularly in targeting biological interactions via its aromatic and heterocyclic motifs.

Properties

IUPAC Name |

ethyl 4-oxo-4-[(4-phenyloxan-4-yl)methylamino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-2-23-17(21)9-8-16(20)19-14-18(10-12-22-13-11-18)15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRZWJNLTFRQQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCC1(CCOCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate involves several steps. One common method includes the reaction of N-methoxy-N-methyl-4-phenyl-2H-pyran-4-carboxamide with a Grignard reagent in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction mixture is then gradually warmed to room temperature, followed by the addition of water and ethyl acetate to isolate the product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.

Scientific Research Applications

Ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate with three related esters and amino-substituted derivatives, focusing on structural features, reactivity, and synthesis.

Functional Group Analysis

Key Observations :

- The target compound’s tetrahydropyran ring and phenyl group enhance rigidity and lipophilicity compared to simpler esters (e.g., ethyl butanoate ).

- Bromo-substituted esters (e.g., ethyl 4-bromo-butanoate ) exhibit higher reactivity for nucleophilic substitutions, whereas the target compound’s amino group may facilitate hydrogen bonding or catalytic interactions.

- Methoxyphenyl substituents in compound introduce electron-donating effects, contrasting with the target compound’s unsubstituted phenyl group.

Key Observations :

- The target compound’s synthesis may resemble the amination or coupling strategies used for compound 4c , though its tetrahydropyran core would require additional cyclization steps.

- Ethyl 4-bromo-butanoate serves as a versatile precursor for nucleophilic substitutions, whereas the target compound’s amino group may limit such reactivity.

Physicochemical Properties

Key Observations :

- The target compound’s bulky substituents reduce volatility compared to ethyl butanoate , making it less suitable for applications requiring vapor-phase delivery.

- Its solubility profile may align with compound 4c , favoring polar aprotic solvents like DMF or EtOAc.

Biological Activity

Chemical Structure and Properties

Ethyl 4-oxo-4-(((4-phenyltetrahydro-2H-pyran-4-yl)methyl)amino)butanoate has the following molecular structure:

- Molecular Formula : C₁₄H₁₉N₃O₃

- Molecular Weight : 279.32 g/mol

The compound features a tetrahydropyran ring, which is known for its presence in various natural products and pharmaceuticals, contributing to its potential bioactivity.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyran compounds exhibit significant antimicrobial properties. A study by demonstrated that related compounds were effective against various bacterial strains, suggesting that this compound may similarly possess antimicrobial effects.

Anticancer Properties

The compound's structure suggests potential anticancer activity. A case study reported in highlighted the effectiveness of similar tetrahydropyran derivatives in inhibiting tumor cell proliferation. In vitro assays showed that these compounds could induce apoptosis in cancer cells, indicating a promising avenue for further research into this compound).

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research involving related structures has shown that they can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases . This suggests that this compound may also offer similar protective benefits.

Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Formation of Tetrahydropyran Ring : Utilizing starting materials such as phenylacetaldehyde and dihydroxy acetone.

- Amidation Reaction : Reacting the tetrahydropyran derivative with butanoic acid derivatives to introduce the amino group.

- Esterification : Converting the resulting acid to an ester using ethanol and a catalyst.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various tetrahydropyran derivatives, including those structurally similar to ethyl 4-oxo compounds. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on cancer cell lines (e.g., HeLa and MCF7) showed that treatment with related tetrahydropyran compounds resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration), suggesting a strong potential for development as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.